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molecular formula C12H17NO B1606951 1-(2-Methoxyphenyl)piperidine CAS No. 5181-06-6

1-(2-Methoxyphenyl)piperidine

Cat. No. B1606951
M. Wt: 191.27 g/mol
InChI Key: ZJDWMGREEOZXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723724B2

Procedure details

About 2 min after dissolving 3-[3-(3,4-dimethoxyphenyl)isoxazol-5-yl]butanal (33.2 mg, 0.121 mmol) and 1-(2-methoxyphenyl)piperidine (23.3 mg, 0.121 mmol) in 2 mL of dry methylene chloride, were added NaBH(OAc)3 (76.9 mg, 0.363 mmol), cold acetic acid (8.3, 0.145 mmol) and molecular sieves (5 beads). The reaction mixture was reacted for 3 hr and followed the same processes as in Example 1 to obtain 33.2 mg (60.8%) of the target compound.
Name
3-[3-(3,4-dimethoxyphenyl)isoxazol-5-yl]butanal
Quantity
33.2 mg
Type
reactant
Reaction Step One
Quantity
23.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
76.9 mg
Type
reactant
Reaction Step Two
Quantity
0.145 mmol
Type
reactant
Reaction Step Two
Yield
60.8%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:15]=[C:14]([CH:16](C)[CH2:17][CH:18]=O)[O:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33]C[CH2:31][CH2:30]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[CH2:49]([N:56]1CCNCC1)C1C=CC=CC=1>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:15]=[C:14]([CH2:16][CH2:17][CH2:18][CH2:49][N:56]3[CH2:33][CH2:34][N:29]([C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=4[O:22][CH3:21])[CH2:30][CH2:31]3)[O:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
3-[3-(3,4-dimethoxyphenyl)isoxazol-5-yl]butanal
Quantity
33.2 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=NOC(=C1)C(CC=O)C
Name
Quantity
23.3 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
76.9 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
0.145 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 3 hr
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=NOC(=C1)CCCCN1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 mg
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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